molecular formula C7H4Cl2O3 B6314419 2,3-Dichloro-6-hydroxybenzoic acid CAS No. 1806282-06-3

2,3-Dichloro-6-hydroxybenzoic acid

Cat. No.: B6314419
CAS No.: 1806282-06-3
M. Wt: 207.01 g/mol
InChI Key: WMDBBJGLXDJZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-6-hydroxybenzoic acid is an organic compound with the molecular formula C7H4Cl2O3. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and one hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-hydroxybenzoic acid typically involves the salification of 2,5-dichlorophenol, followed by carboxylation. The process begins with the reaction of 2,5-dichlorophenol with a base such as sodium hydroxide to form the corresponding phenolate. This intermediate is then subjected to high-pressure carboxylation using carbon dioxide in the presence of a co-catalyst composed of potassium carbonate and activated carbon. The reaction mixture is cooled, and the product is isolated by acidification and crystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient carboxylation and high yield. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to form dihydroxy derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Scientific Research Applications

2,3-Dichloro-6-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl group plays a crucial role in forming hydrogen bonds with the enzyme, while the chlorine atoms enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets within the enzyme .

Comparison with Similar Compounds

    Salicylic Acid: Contains a hydroxyl group at the ortho position relative to the carboxyl group.

    p-Hydroxybenzoic Acid: Contains a hydroxyl group at the para position relative to the carboxyl group.

    Protocatechuic Acid: Contains two hydroxyl groups at the ortho positions relative to the carboxyl group.

Uniqueness: 2,3-Dichloro-6-hydroxybenzoic acid is unique due to the presence of two chlorine atoms, which significantly alter its chemical properties compared to other hydroxybenzoic acids. These chlorine atoms increase the compound’s reactivity and lipophilicity, making it suitable for specific applications in chemical synthesis and industrial processes .

Properties

IUPAC Name

2,3-dichloro-6-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDBBJGLXDJZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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